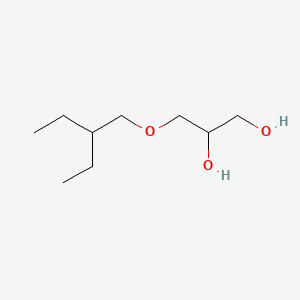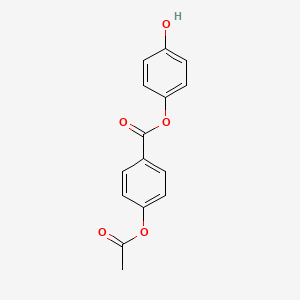
4-Hydroxyphenyl 4-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl 4-(acetyloxy)benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyphenyl group and an acetyloxybenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(acetyloxy)benzoate typically involves the esterification of hydroquinone with p-hydroxybenzoic acid. This reaction is carried out in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . Another method involves the cleavage of 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl 4-(acetyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Brominated derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl 4-(acetyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel polymers and liquid-crystalline materials.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl 4-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxybenzoic acid
- Vanillic acid
- Protocatechuic acid
- Gallic acid
Uniqueness
4-Hydroxyphenyl 4-(acetyloxy)benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in polymer synthesis and material science .
Eigenschaften
CAS-Nummer |
74783-97-4 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O5/c1-10(16)19-13-6-2-11(3-7-13)15(18)20-14-8-4-12(17)5-9-14/h2-9,17H,1H3 |
InChI-Schlüssel |
MKJMFCTYFPANDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

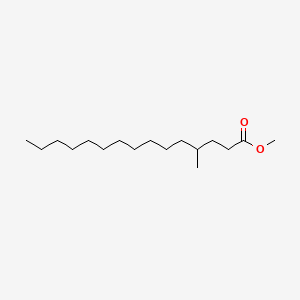

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
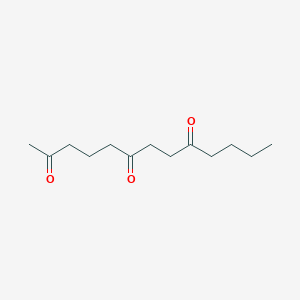
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)

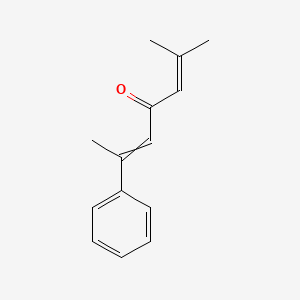
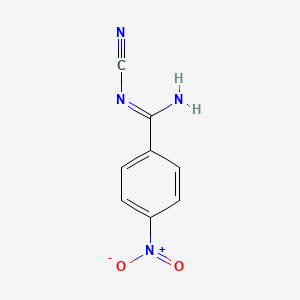
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
